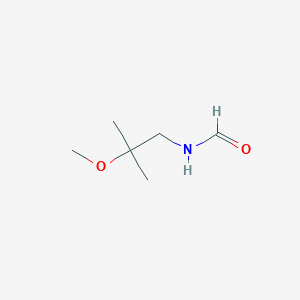







|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH3:7])([CH3:6])[CH2:4][NH2:5].[CH2:8]([O:10]C=O)C>C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH:8]([NH:5][CH2:4][C:3]([O:2][CH3:1])([CH3:7])[CH3:6])=[O:10]
|


|
Name
|
|
|
Quantity
|
16.4 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CN)(C)C
|
|
Name
|
|
|
Quantity
|
12.92 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC=O
|
|
Name
|
|
|
Quantity
|
75 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
After the slightly exothermic reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was refluxed for 16 hours
|
|
Duration
|
16 h
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled through a Vigreux column
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)NCC(C)(C)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19.36 g | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 92.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |